(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1187744-84-8
VCID: VC0557898
InChI: InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Molecular Formula: C28H23NO7
Molecular Weight: 485.49

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

CAS No.: 1187744-84-8

Cat. No.: VC0557898

Molecular Formula: C28H23NO7

Molecular Weight: 485.49

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid - 1187744-84-8

Specification

CAS No. 1187744-84-8
Molecular Formula C28H23NO7
Molecular Weight 485.49
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Standard InChI InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a specialized compound featuring a fluorescent coumarin component and a Fmoc-protected amino acid. This compound is known by several synonyms in research contexts, including "Fmoc-(7-hydroxycoumarin-4-yl)-ethyl-Gly-OH" and "Fmoc-(umbellifer-4-yl)-ethyl-Gly-OH". The compound represents an important class of non-canonical amino acids that incorporate fluorescent properties, enabling their use in various biochemical studies and applications.

The compound's core structure consists of a 7-hydroxycoumarin fluorophore connected to an Fmoc-protected amino acid via a butanoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a common protecting group in peptide synthesis, while the hydroxycoumarin moiety provides the molecule with its fluorescent properties.

Chemical Properties

The detailed chemical properties of this compound are summarized in Table 1, providing essential information for researchers working with this molecule.

PropertyValue
CAS Number1187744-84-8
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Molecular FormulaC28H23NO7
Molecular Weight485.49 g/mol
Physical AppearanceSolid compound

The compound features several functional groups that contribute to its chemical behavior and applications:

  • The Fmoc protecting group, which shields the amino functionality during peptide synthesis

  • A carboxylic acid group, enabling peptide bond formation

  • A 7-hydroxycoumarin fluorophore, providing fluorescent properties

  • A chiral center with S configuration, ensuring specific stereochemistry

Structural Analysis

The structural formula of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid can be represented using standard chemical notation. The SMILES notation for this compound is:
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O

The compound's standard InChI representation is:
InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1

Research Applications

The compound (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid has several significant research applications, primarily in the field of biochemistry and peptide science.

Peptide Synthesis Applications

As a protected derivative of a fluorescent amino acid, this compound is specifically designed for incorporation into peptides during solid-phase peptide synthesis (SPPS). The Fmoc protecting group makes it compatible with standard Fmoc-based peptide synthesis protocols, which are widely used in laboratory settings. The incorporation of this non-canonical amino acid into peptides allows researchers to create fluorescently labeled peptides without the need for additional post-synthetic labeling steps.

The compound's utility extends to the synthesis of:

  • Fluorescent peptide probes for biochemical assays

  • Peptides with intrinsic reporting capabilities

  • Modified proteins containing fluorescent amino acids at specific positions

Spectroscopic and Analytical Applications

The 7-hydroxycoumarin moiety provides valuable fluorescent properties that can be exploited in various spectroscopic applications. These fluorescent amino acids serve as probes to monitor biochemical processes or protein interactions. For instance, researchers can use peptides containing this fluorescent amino acid to:

  • Track conformational changes in proteins

  • Monitor protein-ligand binding events

  • Study protein folding dynamics

  • Investigate peptide-membrane interactions

  • Develop fluorescence-based biosensors

In studies involving related fluorescent non-canonical amino acids, researchers have observed changes in fluorescence spectra upon binding interactions, such as variations in intensity and emission maxima. These spectral shifts provide valuable insights into molecular interactions and conformational changes, making such compounds powerful tools in biochemical research.

Spectroscopic Properties

The spectroscopic properties of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid are primarily derived from its 7-hydroxycoumarin fluorophore component. Coumarins are known for their favorable fluorescence characteristics, including good quantum yields and sensitivity to their local environment.

Fluorescence Characteristics

While specific spectroscopic data for this exact compound is limited in the available literature, related 7-hydroxycoumarin derivatives typically exhibit the following characteristics:

  • Absorbance maximum in the near-UV range (typically 320-360 nm)

  • Emission maximum in the blue region (typically 400-450 nm)

  • Significant Stokes shift, allowing for good separation between excitation and emission wavelengths

  • Environmental sensitivity, particularly to pH and polarity

The 7-hydroxy group on the coumarin ring can exist in either protonated or deprotonated forms depending on pH, which can significantly affect the fluorescence properties. This pH sensitivity can be exploited in certain research applications to probe local environmental conditions.

Applications in Spectroscopic Studies

The spectroscopic properties of this compound make it valuable for monitoring various biochemical processes. In research contexts, fluorescent non-canonical amino acids similar to this compound have been used to observe changes in fluorescence spectra upon binding events. For example, in studies involving streptavidin mutants, such fluorescent amino acids have been used to detect biotin binding through changes in fluorescence intensity and emission maxima.

Comparative Analysis with Similar Compounds

To better understand the significance and positioning of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid within its chemical family, it is valuable to compare it with related compounds.

Comparison with Other Fluorescent Amino Acids

This compound belongs to a broader family of fluorescent non-canonical amino acids used in peptide science. While the specific compound is known as "Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH," it is also described as "a homolog of the coumarinyl alanine derivative Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH". This relationship indicates variations in the structural design of such fluorescent amino acids, particularly in:

  • The length of the carbon chain connecting the amino acid backbone to the fluorophore

  • The substitution pattern on the coumarin ring system (hydroxy vs. methoxy)

  • The position of attachment to the amino acid backbone

These structural differences can influence properties such as:

  • Fluorescence quantum yield and wavelengths

  • Steric impact when incorporated into peptides

  • Solubility characteristics

  • Photophysical properties

Comparison with Non-Fluorescent Protected Amino Acids

Unlike standard Fmoc-protected amino acids used in peptide synthesis, this compound incorporates the additional functionality of a fluorescent reporter. This dual nature provides advantages in certain research contexts but may also present challenges in terms of:

  • Increased molecular size and potential steric hindrance

  • More complex handling requirements

  • Higher cost compared to standard amino acid building blocks

  • Potential for photobleaching or other light-induced degradation

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